molecular formula C14H18O3 B6287673 Methyl 4-pentylbenzoylformate CAS No. 2737205-90-0

Methyl 4-pentylbenzoylformate

Cat. No.: B6287673
CAS No.: 2737205-90-0
M. Wt: 234.29 g/mol
InChI Key: RKLIEYZVMIBKFT-UHFFFAOYSA-N
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Description

Methyl 4-pentylbenzoylformate is an ester derivative of benzoylformic acid, featuring a pentyl substituent at the para position of the aromatic ring. It is structurally characterized by a benzoylformate backbone esterified with a methyl group, rendering it a versatile intermediate in organic synthesis, particularly in the production of liquid crystal materials or photoresponsive compounds .

Properties

IUPAC Name

methyl 2-oxo-2-(4-pentylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-4-5-6-11-7-9-12(10-8-11)13(15)14(16)17-2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLIEYZVMIBKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-pentylbenzoylformate typically involves the esterification of benzoylformic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-pentylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoylformic acid.

    Reduction: Reduction reactions can yield benzyl alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Benzoylformic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoylformates.

Scientific Research Applications

Methyl 4-pentylbenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is utilized in the production of UV-curable coatings and inks, as well as in the synthesis of herbicides.

Mechanism of Action

The mechanism of action of Methyl 4-pentylbenzoylformate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

The provided sources lack direct data on this compound, necessitating cautious extrapolation:

  • Gaps in Data: No experimental values for key parameters (e.g., reactivity, thermal stability) are available.
  • Structural Analogies : Comparisons rely on substituent effects (e.g., pentyl vs. methyl/hydroxyl groups) rather than empirical studies.
  • Source Diversity : Evidence is skewed toward unrelated compounds (e.g., methyl salicylate in atmospheric studies , methyl esters in fuel research ), limiting authoritative conclusions.

Proposed Data Table (Hypothetical Comparison)

Property This compound* Methyl Salicylate Methyl Palmitate
Boiling Point (°C) ~250–300 (estimated) 222 298
Water Solubility Low (hydrophobic) 0.07% (w/w) Insoluble
Applications Liquid crystal precursors Pharmaceuticals Biodiesel

*Values for this compound are inferred based on structural analogs.

Research Implications

Further studies should prioritize:

  • Experimental characterization of this compound’s physicochemical properties.
  • Comparative reactivity assays with other benzoylformate esters.
  • Exploration of its role in advanced materials (e.g., liquid crystals, polymers).

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